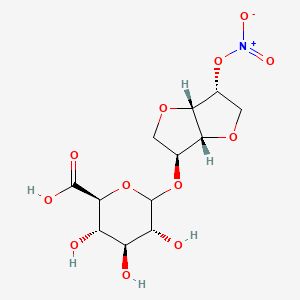

Isosorbide 5-mononitrate 2-b-D-glucuronide

Description

Contextualization as a Major Metabolite of Isosorbide (B1672297) Mononitrate

Isosorbide 5-mononitrate 2-β-D-glucuronide is recognized as a primary and major metabolite of Isosorbide 5-mononitrate (ISMN), a substance used in certain medical applications. The metabolic transformation of ISMN in the body occurs primarily through two main pathways: denitration and conjugation. nih.gov Glucuronidation, a type of conjugation reaction, is a key process in the metabolism of ISMN, leading to the formation of Isosorbide 5-mononitrate 2-β-D-glucuronide. nih.gov

This biotransformation process results in a more water-soluble compound, which facilitates its elimination from the body. Research has shown that a significant portion of an administered dose of ISMN is converted to this glucuronide conjugate. Specifically, studies have reported that approximately 17% to 25% of an ISMN dose is excreted in the urine as its glucuronide metabolite. nih.govdrugbank.com It is important to note that Isosorbide 5-mononitrate 2-β-D-glucuronide is considered to be pharmacologically inactive. drugbank.comhmdb.ca

Significance in Drug Metabolism and Disposition Studies

In drug disposition studies, the characterization and quantification of metabolites like Isosorbide 5-mononitrate 2-β-D-glucuronide are essential for a comprehensive understanding of a drug's fate in the body. These studies help to elucidate the metabolic pathways, the enzymes involved, and the rate of elimination, all of which are critical aspects of drug development and evaluation.

Overview of Research Scope and Rationale

Academic research on Isosorbide 5-mononitrate 2-β-D-glucuronide has primarily focused on several key areas. The initial rationale for this research was to identify and characterize the metabolites of Isosorbide 5-mononitrate to fully comprehend its metabolic fate. This has involved the use of various analytical techniques to isolate and identify the structure of the glucuronide conjugate.

Subsequent research has delved into the pharmacokinetics of this metabolite, including its rate of formation, distribution in the body, and elimination half-life. The elimination half-life of the 2-glucuronide of mononitrate has been reported to be approximately 6 hours. medscape.com These studies are often conducted using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the metabolite in biological samples. nih.gov The overarching goal of this research is to build a complete picture of how Isosorbide 5-mononitrate is processed by and removed from the body, with a particular focus on the role of its major glucuronide metabolite.

Detailed Research Findings

The following tables summarize key data points from various research studies on Isosorbide 5-mononitrate and its glucuronide metabolite.

Table 1: Metabolic Profile of Isosorbide 5-mononitrate

| Metabolite | Percentage of Dose Excreted in Urine | Pharmacological Activity |

|---|---|---|

| Isosorbide 5-mononitrate 2-β-D-glucuronide | ~17-25% nih.govdrugbank.com | Inactive drugbank.comhmdb.ca |

| Isosorbide | ~37% nih.gov | Inactive |

| Sorbitol | ~7% nih.gov | Inactive |

| Unchanged Isosorbide 5-mononitrate | ~2% fda.gov | Active |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value |

|---|---|---|

| Isosorbide 5-mononitrate | Elimination Half-Life | ~5-6 hours nih.gov |

| Isosorbide 5-mononitrate 2-β-D-glucuronide | Elimination Half-Life | ~6 hours medscape.com |

| Isosorbide (denitrated metabolite) | Elimination Half-Life | ~8-9 hours nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO12 |

|---|---|

Molecular Weight |

367.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12?/m0/s1 |

InChI Key |

MQHSDQNPAIOBOQ-KUUDHLLYSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Approaches for Research and Reference Standards

Chemical Synthesis Pathways for Isosorbide (B1672297) 5-mononitrate 2-β-D-glucuronide

The complete chemical synthesis of Isosorbide 5-mononitrate 2-β-D-glucuronide is a multi-step process that begins with the synthesis of its aglycone precursor, Isosorbide 5-mononitrate, followed by the crucial glucuronide conjugation step.

The precursor, Isosorbide, is a diol derived from D-sorbitol through acid-catalyzed double dehydration. newdrugapprovals.orgwikipedia.org The synthesis of Isosorbide 5-mononitrate from isosorbide can be achieved through several routes, including direct nitration or the selective reduction of the intermediate Isosorbide dinitrate. nih.gov Once the aglycone is obtained, the glucuronic acid moiety is attached to the hydroxyl group at the 2-position.

The formation of the O-glycosidic bond between the secondary alcohol of Isosorbide 5-mononitrate and glucuronic acid is a challenging step due to the electron-withdrawing nature of the carboxyl group on the glucuronic acid ring, which deactivates the anomeric center. researchgate.net The Koenigs-Knorr reaction is a classic and widely used method for this type of conjugation. researchgate.nethyphadiscovery.com

This method involves the reaction of the alcohol (Isosorbide 5-mononitrate) with a suitably protected glucuronyl halide donor, typically methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. The hydroxyl and carboxyl groups of the glucuronic acid donor are protected (e.g., with acetyl and methyl groups, respectively) to prevent side reactions. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver triflate, which acts as a halide scavenger and activates the anomeric carbon for nucleophilic attack by the alcohol. researchgate.net The process is concluded with deprotection steps, such as saponification with a base like sodium hydroxide (B78521) in methanol, to remove the acetyl and methyl protecting groups and yield the final product. hyphadiscovery.com

| Reaction Step | Reactants | Promoter/Conditions | Outcome |

| Protection | D-Glucuronic Acid | Acetic anhydride, methanol, acid | Protected glucuronic acid (e.g., methyl ester, acetylated hydroxyls) |

| Halogenation | Protected Glucuronic Acid | HBr in acetic acid | Glycosyl halide donor (e.g., acetobromoglucuronate) |

| Conjugation | Isosorbide 5-mononitrate, Glycosyl halide donor | Silver (I) salt (e.g., Ag₂CO₃) | Protected Isosorbide 5-mononitrate 2-glucuronide |

| Deprotection | Protected Conjugate | Base (e.g., NaOH or KOH in MeOH) | Isosorbide 5-mononitrate 2-β-D-glucuronide |

This table outlines the general sequence of the Koenigs-Knorr method for glucuronidation.

Achieving the correct stereochemistry—specifically the β-linkage at the anomeric carbon—is critical. The desired 1,2-trans configuration of the β-glucuronide is typically controlled through "neighboring group participation." By using an acyl protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucuronyl donor, the stereochemical outcome can be directed.

During the reaction, the C-2 acetyl group participates in the displacement of the bromide, forming a stable cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the anomeric carbon. Consequently, the incoming alcohol nucleophile (from Isosorbide 5-mononitrate) can only attack from the opposite, or β-face, leading exclusively to the formation of the 1,2-trans-glycoside, which is the desired β-glucuronide. researchgate.net

Biosynthetic Analogues and Enzymatic Synthesis for Research Applications

For producing small quantities of the metabolite for analytical or screening purposes, biosynthetic methods that mimic the in vivo metabolic pathway are highly effective. These methods utilize enzymes to perform the glucuronidation reaction with high specificity.

The key enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). researchgate.netsynthose.com An established in vitro method involves incubating Isosorbide 5-mononitrate with a source of UGTs, such as human liver microsomes, in the presence of the essential sugar donor cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). researchgate.net This approach generates the authentic metabolite as it is formed in the body. The efficiency of this process can be enhanced by using pore-forming agents like alamethicin (B1591596) to ensure UDPGA has access to the active site of the microsomal UGTs. Another powerful technique is microbial biotransformation, where selected microorganisms engineered to express human UGTs are used to convert the parent drug into its glucuronide metabolite on a preparative scale. researchgate.net

| Method | Enzyme Source | Cofactor | Key Features |

| In Vitro Microsomal Assay | Human Liver Microsomes (HLM) | UDP-glucuronic acid (UDPGA) | Mimics human metabolism; suitable for small-scale synthesis and metabolic stability studies. |

| Recombinant Enzymes | Purified UGT Isoforms | UDP-glucuronic acid (UDPGA) | Allows for the identification of specific UGTs responsible for the metabolism. |

| Microbial Biotransformation | Engineered Microorganisms | Provided in culture medium | Scalable production of the specific metabolite; avoids complex chemical synthesis. |

This table compares common biosynthetic approaches for producing drug glucuronides.

Preparation and Characterization of Isotopic Analogues for Mechanistic Studies

Isotopically labeled analogues of Isosorbide 5-mononitrate 2-β-D-glucuronide are indispensable internal standards for quantitative bioanalysis by mass spectrometry. These standards are prepared by incorporating heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into the molecule.

The synthesis of a labeled version of the target compound can be approached in two primary ways:

Labeled Aglycone Route: Synthesizing an isotopically labeled precursor, such as ¹³C₆-Isosorbide 5-mononitrate, and then conjugating it with an unlabeled glucuronic acid donor. medchemexpress.comcerilliant.com

Labeled Donor Route: Using unlabeled Isosorbide 5-mononitrate and reacting it with a fully labeled glucuronic acid donor, such as ¹³C₆-D-glucuronic acid. iaea.org

The starting material for these syntheses is often a commercially available labeled simple sugar, like ¹³C₆-D-glucose. This can be enzymatically converted to labeled UDP-glucuronic acid for biosynthetic applications or used as a precursor in the chemical synthesis of a labeled glucuronyl halide donor. nih.govunimi.it

The characterization of the final labeled product relies on mass spectrometry to confirm the expected mass increase corresponding to the incorporated isotopes and to verify its isotopic purity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of the molecule and the precise location of the isotopic labels.

Biotransformation and Metabolic Pathways of Isosorbide Mononitrate Leading to the Glucuronide

Glucuronidation as a Phase II Metabolic Reaction

Glucuronidation represents a key Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, including many pharmaceutical compounds, as well as endogenous substances. drugbank.com This process enhances the water solubility of lipophilic molecules, facilitating their excretion from the body.

General Mechanisms of Glucuronide Formation

Glucuronidation is an enzymatic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. drugbank.comnih.gov The process involves the transfer of a glucuronic acid moiety from the activated cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. nih.gov This covalent linkage typically occurs on functional groups such as hydroxyls, carboxyls, amines, or thiols. drugbank.com The resulting glucuronide conjugate is significantly more polar and water-soluble than the parent compound, which prevents its reabsorption in the renal tubules and promotes its elimination via urine or bile. drugbank.com The liver is the primary site of glucuronidation, containing the highest concentration and diversity of UGT enzymes, although these enzymes are also present in other tissues like the kidneys and intestines. nih.gov

Specificity of the Glucuronidation Site on Isosorbide (B1672297) Mononitrate

The chemical structure of Isosorbide 5-mononitrate features a free hydroxyl group at the 2-position of the isosorbide molecule. This site serves as the acceptor for the glucuronic acid moiety during Phase II metabolism. The resulting metabolite is specifically named Isosorbide 5-mononitrate 2-β-D-glucuronide, indicating that the conjugation occurs at this C2-hydroxyl position. nih.govmdpi.com This specific biotransformation leads to the formation of an inactive conjugate that can be efficiently cleared from the body. karger.com

Enzymatic Catalysis of Glucuronidation

The enzymatic processes governing the glucuronidation of Isosorbide 5-mononitrate are central to its metabolic clearance. This biotransformation is mediated by specific enzymes within the UGT superfamily.

Identification and Characterization of UDP-Glucuronosyltransferase Isoforms Involved

Reaction Kinetics of Enzyme-Mediated Glucuronidation

Table 1: Pharmacokinetic Parameters of Isosorbide 5-Mononitrate and its Metabolites in Humans

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Isosorbide 5-mononitrate | Elimination Half-Life (t½) | ~5 hours | drugbank.com |

| Isosorbide 5-mononitrate 2-β-D-glucuronide | Elimination Half-Life (t½) | ~6 hours | drugbank.com |

| Isosorbide | Elimination Half-Life (t½) | ~8 hours | nih.gov |

Comparative Metabolic Studies in Pre-clinical Models

Detailed comparative studies quantifying the extent of Isosorbide 5-mononitrate glucuronidation across various common preclinical species (e.g., rats, dogs, monkeys) are not widely available in the scientific literature. While the metabolism of the parent compound, isosorbide dinitrate, has been studied in rats, showing that Isosorbide 5-mononitrate is the principal product, this research did not focus on the subsequent glucuronidation pathway. nih.gov Significant interspecies differences in drug metabolism are well-documented, particularly concerning the expression and catalytic activities of metabolic enzymes. nih.gov However, specific data comparing the formation rate or excretion percentage of Isosorbide 5-mononitrate 2-β-D-glucuronide between humans and these animal models have not been reported in the reviewed sources.

In Vitro Hepatocyte and Microsomal Studies

While extensive in vitro kinetic data for the glucuronidation of Isosorbide 5-mononitrate in human liver microsomes and hepatocytes are not widely published, the general principles of drug glucuronidation provide a framework for understanding this process. UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the endoplasmic reticulum of liver cells, are responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to substrate molecules like 5-ISMN.

In vitro systems, such as isolated hepatocytes and liver microsomes, are crucial tools for characterizing the enzymatic kinetics of such reactions. These studies typically aim to determine key parameters like the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax). This information is vital for predicting the in vivo clearance of a drug and understanding potential drug-drug interactions. The formation of Isosorbide 5-mononitrate 2-b-D-glucuronide in these systems would be dependent on the presence of the appropriate UGT isoforms and the co-substrate UDPGA.

Metabolite Profiling in Animal Models

Further investigations focusing specifically on the metabolism of 5-ISMN in various animal species are necessary to create a comprehensive comparative profile. Such studies would involve the administration of 5-ISMN to different animal models (e.g., rats, dogs) and subsequent analysis of biological samples (urine, plasma, feces) to identify and quantify the metabolites formed, including this compound. Pharmacokinetic studies in dogs have been conducted to determine the disposition of 5-ISMN. nih.gov A detailed comparative analysis across species would provide valuable insights into potential species-specific differences in metabolism, which is a critical aspect of preclinical drug development.

Below is a hypothetical interactive data table illustrating the type of data that would be generated from such comparative animal studies.

| Metabolite | Human researchgate.net | Rat (Hypothetical) | Dog (Hypothetical) |

|---|---|---|---|

| Isosorbide 5-mononitrate (Unchanged) | ~2% | ~3% | ~1% |

| This compound | ~25% | ~20% | ~30% |

| Isosorbide | ~37% | ~40% | ~35% |

| Sorbitol | ~7% | ~5% | ~8% |

| Unidentified Metabolite 1 | ~7% | ~8% | ~6% |

| Unidentified Metabolite 2 | ~4% | ~3% | ~5% |

Interplay with Other Metabolic Pathways of Isosorbide Mononitrate

The formation of this compound does not occur in isolation but rather in concert with other significant metabolic transformations of the parent compound. The primary competing pathway is denitration, leading to the formation of isosorbide.

Relationship with Denitration to Isosorbide

Denitration is a major metabolic route for Isosorbide 5-mononitrate, resulting in the formation of isosorbide, a pharmacologically inactive metabolite. nih.gov In humans, this pathway accounts for the elimination of a substantial portion of the administered dose, with approximately 37% being excreted in the urine as isosorbide. researchgate.net This indicates that the enzymes responsible for denitration are highly active towards 5-ISMN. The denitration process is believed to be a non-enzymatic process for isosorbide mononitrate. patsnap.com

Formation of Other Inactive Metabolites

Beyond the primary metabolites, this compound and isosorbide, other minor, inactive metabolites are also formed. One such metabolite is sorbitol, which is found in human urine at approximately 7% of the administered dose. researchgate.net Additionally, two unidentified metabolites have been detected, accounting for about 7% and 4% of the dose, respectively. researchgate.net The formation of these metabolites further illustrates the complexity of the biotransformation of Isosorbide 5-mononitrate. Like the glucuronide and isosorbide, these additional metabolites are considered pharmacologically inactive. drugbank.com

The following table summarizes the major and minor urinary metabolites of Isosorbide 5-mononitrate in humans.

| Metabolite | Percentage of Administered Dose | Pharmacological Activity |

|---|---|---|

| Isosorbide | ~37% | Inactive |

| This compound | ~25% | Inactive |

| Sorbitol | ~7% | Inactive |

| Unidentified Metabolite 1 | ~7% | Inactive |

| Unidentified Metabolite 2 | ~4% | Inactive |

| Isosorbide 5-mononitrate (Unchanged) | ~2% | Active |

Pharmacokinetic Disposition Mechanisms in Research Models

Absorption and Distribution Dynamics in Experimental Systems

As Isosorbide (B1672297) 5-mononitrate 2-β-D-glucuronide is a product of metabolism, its presence in the systemic circulation is dependent on the absorption and subsequent biotransformation of the parent drug, Isosorbide 5-mononitrate. The parent compound, ISMN, is rapidly and completely absorbed from the gastrointestinal tract, with nearly 100% bioavailability as it does not undergo first-pass metabolism in the liver. nih.govfda.govdovepress.com

Excretion Pathways of Isosorbide 5-mononitrate 2-β-D-glucuronide

The elimination of Isosorbide 5-mononitrate and its metabolites occurs predominantly through renal excretion. nih.gov Studies using radiolabeled ISMN have shown that approximately 93% of the administered dose is excreted in the urine within 48 hours. drugbank.comfda.gov Fecal excretion accounts for only about 1% of the dose. drugbank.comfda.gov

Isosorbide 5-mononitrate 2-β-D-glucuronide is a significant urinary metabolite, accounting for approximately 17% to one-quarter of an administered dose of the parent drug. drugbank.comfda.gov The process of glucuronidation increases the water solubility of the compound, facilitating its excretion by the kidneys. ijpcbs.com The primary mechanisms for the renal clearance of such water-soluble conjugates are glomerular filtration and active tubular secretion.

Biliary excretion is another potential pathway for the elimination of glucuronide conjugates. ijpcbs.com This process can sometimes lead to enterohepatic recirculation, where the conjugate is excreted into the bile, hydrolyzed back to the parent drug by intestinal bacteria, and then reabsorbed. researchgate.netyoutube.comwikipedia.org This recycling mechanism can prolong the half-life of a drug. researchgate.netresearchgate.net There is currently no specific evidence to suggest that Isosorbide 5-mononitrate 2-β-D-glucuronide undergoes significant biliary excretion or enterohepatic recirculation. The low fecal excretion of ISMN and its metabolites suggests this is not a major pathway. drugbank.comfda.gov

| Compound | Elimination Half-life (hours) |

|---|---|

| Isosorbide 5-mononitrate | ~5 |

| Isosorbide 5-mononitrate 2-β-D-glucuronide | ~6 |

| Isosorbide | ~8-9 |

Influence of Physiological Factors on Disposition Mechanisms

Glucuronidation is a metabolic process that primarily occurs in the liver, catalyzed by UDP-glucuronosyltransferases (UGTs). ijpcbs.com Therefore, hepatic function can be a critical factor in the formation and subsequent elimination of glucuronide conjugates. ijpcbs.com However, studies on Isosorbide 5-mononitrate have shown that its pharmacokinetic profile is not significantly altered in patients with liver cirrhosis. nih.govdovepress.com This suggests that even in the presence of hepatic disease, the capacity to metabolize ISMN, including the formation of its glucuronide conjugate, remains largely sufficient. karger.comdrugbank.com Similarly, the pharmacokinetics of ISMN appear to be unaffected by renal disease. karger.comdrugbank.comnih.govdovepress.com

Effects of Renal Function on Excretory Processes

The pharmacokinetic disposition of Isosorbide 5-mononitrate (IS-5-MN) and its metabolites is influenced by renal function, as the primary route of elimination for the metabolites is through urinary excretion. fda.govnih.gov Following administration, IS-5-MN undergoes extensive metabolism, primarily in the liver, through denitration and conjugation. karger.comnih.gov The resulting metabolites, including Isosorbide 5-mononitrate 2-b-D-glucuronide, are then cleared from the body predominantly by the kidneys. fda.govdrugbank.com

In individuals with normal renal function, a significant portion of an administered dose of IS-5-MN is recovered in the urine as its metabolites. fda.govresearchgate.net Studies utilizing radiolabeled IS-5-MN have shown that approximately 93% of the dose is excreted in the urine within 48 hours, with renal excretion being virtually complete after five days. fda.govdrugbank.com The primary urinary metabolites are the denitrated product, isosorbide, and the glucuronide conjugate, this compound. karger.comresearchgate.net

While detailed quantitative data on the comparative excretion of this compound across varying degrees of renal impairment are not extensively detailed in the available literature, the general consensus from pharmacokinetic studies in patients with renal disease provides some insights. Research has primarily focused on the parent compound, IS-5-MN, and has generally found that its pharmacokinetic profile is not significantly altered in patients with mild to severe renal failure. nih.govnih.gov Studies have reported no statistically significant differences in the maximum steady-state plasma concentration (Cssmax), elimination half-life (t1/2), and the area under the plasma concentration-time curve (AUC) for IS-5-MN between patients with normal and impaired renal function. nih.gov This suggests that the clearance of the parent drug is not heavily dependent on renal function. karger.comnih.gov

However, since this compound is excreted via the kidneys, its clearance is expected to be influenced by renal function. The elimination half-life of the 2-glucuronide of the mononitrate has been reported to be approximately 6 hours in individuals with normal renal function. drugbank.com It is plausible that in patients with compromised renal function, the elimination of this water-soluble metabolite could be impaired, potentially leading to its accumulation. One study noted that the conjugated material, presumed to be the glucuronide, is excreted in the urine more rapidly than the denitrated metabolite, isosorbide, in subjects with unimpaired renal function. researchgate.net

The following table summarizes the urinary excretion of IS-5-MN and its major metabolites in subjects with normal renal function, based on available research data.

| Metabolite | Percentage of Administered Dose Excreted in Urine |

| Isosorbide | ~37% |

| This compound | ~17-25% |

| Sorbitol | ~7% |

| Unchanged Isosorbide 5-mononitrate | ~2% |

| Unidentified Metabolites | ~11% |

This table represents approximate values based on studies in subjects with normal renal function. drugbank.comresearchgate.net

Analytical Characterization and Quantification Methodologies for Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating Isosorbide (B1672297) 5-mononitrate 2-β-D-glucuronide from its parent compound and other metabolites in complex biological matrices. Due to the addition of the polar glucuronic acid moiety, the metabolite is significantly more hydrophilic than the parent drug, a key consideration in method development.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 5-ISMN and is adaptable for its glucuronide metabolite. jptcp.com Validated HPLC methods for 5-ISMN in pharmaceutical formulations and biological fluids often utilize reversed-phase chromatography. researchgate.netnih.gov

For the analysis of Isosorbide 5-mononitrate 2-β-D-glucuronide, a reversed-phase approach would be a logical starting point. A C18 column is commonly employed for the parent compound and would likely be suitable for the metabolite. nih.gov However, due to the increased polarity of the glucuronide, adjustments to the mobile phase composition are necessary. A higher proportion of the aqueous phase (e.g., water with a buffer like acetate (B1210297) or ammonium (B1175870) acetate) relative to the organic modifier (e.g., acetonitrile (B52724) or methanol) would be required to achieve adequate retention on the non-polar stationary phase.

Method validation would follow standard guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and the limit of quantification (LLOQ). For the parent compound 5-ISMN, HPLC methods have demonstrated linearity across various concentration ranges, with LLOQs suitable for pharmacokinetic studies. nih.gov A similar validation process would be essential to ensure the reliability of an HPLC method for its glucuronide.

Table 1: Representative HPLC Conditions for Parent Compound (5-ISMN) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v) | nih.gov |

| Flow Rate | 0.35 mL/min | scienceopen.com |

| Detection | Mass Spectrometry (tandem) | nih.gov |

| Run Time | 3.5 min | nih.gov |

Gas Chromatography (GC) is another technique that has been applied to the analysis of 5-ISMN. jptcp.com However, due to the low volatility of 5-ISMN and its metabolites, derivatization is a mandatory step to convert the analytes into more volatile and thermally stable compounds suitable for GC analysis.

For 5-ISMN, silylation is a common derivatization strategy, where active hydrogens (in hydroxyl groups) are replaced by a trimethylsilyl (B98337) (TMS) group. This approach would also be necessary for Isosorbide 5-mononitrate 2-β-D-glucuronide. The glucuronide metabolite contains multiple hydroxyl groups and a carboxylic acid group, all of which would require derivatization. This complex derivatization process can introduce variability and is generally more cumbersome than direct analysis by liquid chromatography, making GC a less favored approach for this specific metabolite.

Mass Spectrometry-Based Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, offering high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides robust and reliable quantification.

LC-MS/MS is the gold standard for quantifying drug metabolites in biological fluids. Numerous LC-MS/MS methods have been developed and validated for the parent compound, 5-ISMN, in human plasma. nih.govscienceopen.com These methods typically employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity.

For the analysis of Isosorbide 5-mononitrate 2-β-D-glucuronide, electrospray ionization (ESI) in negative mode would be the preferred ionization technique. The carboxylic acid group of the glucuronic acid moiety is readily deprotonated, forming a stable [M-H]⁻ ion. In contrast, the parent 5-ISMN can be challenging to ionize directly and is often detected as an adduct (e.g., acetate adduct) in negative mode to enhance signal intensity. nih.gov

In a typical MRM experiment for the glucuronide, the precursor ion would be the [M-H]⁻ of the metabolite. The most common fragmentation pathway for glucuronide conjugates is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the [M-H]⁻ of the aglycone (the parent 5-ISMN). This specific transition provides a high degree of confidence in the identification and quantification of the metabolite.

Table 2: Example LC-MS/MS Parameters for Parent Compound (5-ISMN) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Mass Spectrometer | API 4000 (AB SCIEX) | nih.govscienceopen.com |

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | nih.govscienceopen.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.govscienceopen.com |

| MRM Transition (5-ISMN) | m/z 250.0 → 59.0 (formate adduct) | nih.gov |

| Internal Standard | ¹³C₆-5-ISMN | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful tool for structural elucidation. While standard triple quadrupole MS is used for quantification, HRMS is employed to determine the elemental composition of an analyte with high accuracy. mdpi.com

In the context of Isosorbide 5-mononitrate 2-β-D-glucuronide, HRMS would be used to confirm its identity by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₇NO₁₂). By comparing the measured accurate mass with the theoretical mass, researchers can confirm the presence of the metabolite and differentiate it from other potential endogenous or exogenous compounds in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural confirmation of organic molecules. While MS can provide the elemental composition and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

For Isosorbide 5-mononitrate 2-β-D-glucuronide, NMR would be used to unequivocally confirm the structure synthesized for use as a reference standard. Specifically, 2D-NMR experiments (such as COSY, HSQC, and HMBC) would establish the connectivity of the atoms and, crucially, confirm the position of the glucuronidation. By analyzing the chemical shifts and coupling constants, it can be proven that the glucuronic acid moiety is attached to the 2-position of the isosorbide core, distinguishing it from other potential isomers, such as the 5-O-glucuronide of Isosorbide 2-mononitrate.

Spectroscopic Methods for Quantitative Analysis

The quantification of Isosorbide 5-mononitrate 2-b-D-glucuronide in biological samples necessitates highly sensitive and selective analytical techniques. While specific, detailed methodologies for this glucuronide are not extensively published in recent literature, established principles in analytical chemistry and methods validated for the parent compound provide a clear framework for its quantification. An analytical procedure for the determination of Isosorbide 5-mononitrate 2-glucuronide was noted in research on the pharmacokinetics of isosorbide dinitrate, highlighting that methods for its measurement have been developed.

Given the polar nature of glucuronide conjugates and the complexity of biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the most suitable and widely adopted spectroscopic method for quantitative analysis. This technique offers superior specificity and sensitivity compared to other methods like UV-Vis spectrophotometry, which may lack the required selectivity in complex biological fluids.

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. The method involves chromatographically separating the analyte from other matrix components, followed by ionization and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, a reversed-phase HPLC method would typically be employed. The mass spectrometer would be operated in a negative ion mode, as glucuronide moieties are readily deprotonated. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, ensuring high selectivity. The table below outlines representative parameters for an LC-MS/MS method tailored for this analysis, based on established methods for the parent compound and general knowledge of glucuronide analysis.

Table 1: Representative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Monitored Transition | Specific precursor ion > product ion (m/z) transition for this compound |

Bioanalytical Method Validation for Complex Biological Matrices in Research

To ensure the reliability and accuracy of quantitative data from complex biological matrices such as plasma or urine, the chosen analytical method must undergo rigorous validation. Bioanalytical method validation demonstrates that the method is suitable for its intended purpose. The validation process adheres to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Specificity and Selectivity: This parameter ensures that the signal measured is from the analyte of interest, without interference from endogenous matrix components, other metabolites, or concomitant medications. It is assessed by analyzing blank matrix samples from multiple sources. nih.gov

Linearity and Range: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards, and the linear range is established with a high correlation coefficient (r² > 0.99).

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, expressed as percent bias. Precision describes the reproducibility of measurements, expressed as the coefficient of variation (%CV). These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples, on the same day (intra-day) and on different days (inter-day). nih.gov Typically, the mean accuracy should be within ±15% of the nominal values, and the precision should not exceed 15% CV. nih.gov

Extraction Recovery and Matrix Effect: Recovery assesses the efficiency of the sample extraction process. The matrix effect evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte. Both are critical for ensuring the method's consistency across different biological samples. nih.gov

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C). nih.gov

The following table presents an example of validation results from a published study on the parent compound, Isosorbide 5-mononitrate, which illustrates the expected performance of a well-validated bioanalytical method. nih.govnih.gov

Table 2: Illustrative Bioanalytical Method Validation Data (Example from Isosorbide 5-mononitrate Analysis)

| Validation Parameter | Result |

|---|---|

| Linearity Range | 5.00 – 1000 ng/mL nih.gov |

| Correlation Coefficient (r²) | > 0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL nih.gov |

| Intra-day Precision (%CV) | 2.4% – 6.6% nih.gov |

| Inter-day Precision (%CV) | 3.5% – 5.9% nih.gov |

| Intra-day Accuracy (% Bias) | -8.8% to 7.1% nih.gov |

| Inter-day Accuracy (% Bias) | -4.2% to 4.4% nih.gov |

| Mean Extraction Recovery | 87.0% nih.gov |

| Matrix Effect | 98.6% to 107.8% (IS-normalized) nih.gov |

| Stability | Stable under tested freeze-thaw, short-term, and long-term conditions nih.gov |

Molecular and Structural Characterization in the Context of Biological Systems

Stereochemical Analysis of the Glucuronide Linkage

The stereochemistry of the glucuronide linkage is fundamental to the molecule's interaction with biological systems. The full chemical name of Isosorbide (B1672297) 5-mononitrate 2-β-D-glucuronide is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(((3S,3aR,6R,6aS)-6-(nitrooxy)hexahydrofuro[3,2-b]furan-3-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid. synzeal.com This nomenclature explicitly defines the stereochemical configuration of the molecule.

The designation "β-D-glucuronide" specifies the stereochemistry at the anomeric carbon of the glucuronic acid moiety. The β configuration indicates that the glycosidic bond is oriented above the plane of the glucuronic acid ring. This configuration is a result of the enzymatic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which typically proceeds via an SN2-like mechanism, leading to an inversion of configuration at the anomeric carbon of the UDP-glucuronic acid donor substrate.

Table 1: Stereochemical Descriptors of Isosorbide 5-Mononitrate 2-β-D-glucuronide

| Feature | Description |

|---|---|

| Glucuronide Linkage | β-configuration |

| Glucuronic Acid Moiety | D-configuration |

| Isosorbide Moiety | (3S,3aR,6R,6aS) |

| Attachment Point | 2-position of the isosorbide ring |

Conformational Analysis and Molecular Modeling

The three-dimensional conformation of Isosorbide 5-mononitrate 2-β-D-glucuronide influences its physicochemical properties and its potential, albeit limited, interactions within a biological milieu. The molecule is composed of a rigid bicyclic isosorbide core linked to a flexible glucuronic acid ring.

The isosorbide moiety, a fused furan (B31954) ring system, adopts a V-shaped conformation. The glucuronic acid ring typically exists in a chair conformation, which is the most stable arrangement. The flexibility of the molecule primarily arises from the rotation around the glycosidic bond linking the isosorbide and glucuronic acid units.

Detailed conformational analysis and molecular modeling studies specifically for Isosorbide 5-mononitrate 2-β-D-glucuronide are not extensively reported in scientific literature. However, molecular dynamics simulations could provide insights into the preferred conformations in aqueous environments. Such studies on the parent compound, isosorbide mononitrate, have been performed to understand its crystal morphology, which can offer some foundational data for the isosorbide portion of the metabolite. nih.gov For the full glucuronide conjugate, computational modeling would be necessary to predict its dynamic behavior and conformational landscape in a biological context.

Computational Predictions of Ligand-Protein Interactions (if applicable for an inactive metabolite)

Isosorbide 5-mononitrate 2-β-D-glucuronide is generally considered a pharmacologically inactive metabolite. nih.gov As such, it is not expected to have significant interactions with therapeutic targets. However, like many drug metabolites, it will interact with plasma proteins, primarily albumin, which can influence its distribution and elimination.

Computational methods, or in silico studies, can be employed to predict the binding affinity of small molecules to proteins. nih.govmdpi.com These approaches utilize docking simulations to predict the most favorable binding poses and estimate the binding energy. For an inactive metabolite, such studies are less common but can still provide valuable information regarding its pharmacokinetic profile.

Given the absence of specific computational studies on the protein binding of Isosorbide 5-mononitrate 2-β-D-glucuronide, we can infer some general characteristics. The increased hydrophilicity due to the glucuronic acid moiety would likely result in lower affinity for plasma proteins compared to the parent drug. The parent drug, isosorbide-5-mononitrate, itself has low plasma protein binding. nih.gov Any binding that does occur would likely be mediated by hydrogen bonding and electrostatic interactions involving the hydroxyl and carboxyl groups of the glucuronic acid and the nitrate (B79036) group of the isosorbide moiety.

Table 2: Predicted Physicochemical Properties Influencing Protein Binding

| Property | Isosorbide 5-mononitrate | Isosorbide 5-Mononitrate 2-β-D-glucuronide |

|---|---|---|

| Molecular Weight | 191.14 g/mol | 367.29 g/mol |

| LogP (Predicted) | Lower | Higher |

| Hydrogen Bond Donors/Acceptors | Fewer | More |

| Predicted Protein Binding | Low | Likely Very Low |

Stability and Degradation Pathways of the Glucuronide in Biological Environments

The stability of Isosorbide 5-mononitrate 2-β-D-glucuronide in biological environments is a key factor in its disposition and elimination. Ether glucuronides, such as this metabolite, are generally stable under physiological pH conditions found in blood and tissues.

The primary degradation pathway for glucuronides in the body is enzymatic hydrolysis mediated by β-glucuronidases. covachem.com These enzymes are present in various tissues, with particularly high concentrations in the liver, kidney, and gut microflora. The cleavage of the glucuronide bond regenerates the parent aglycone, isosorbide 5-mononitrate.

In the context of Isosorbide 5-mononitrate 2-β-D-glucuronide, its stability in plasma is expected to be high due to low levels of β-glucuronidase activity. However, upon excretion into the bile and entry into the intestinal tract, it can be hydrolyzed by bacterial β-glucuronidases. This can lead to the reabsorption of the parent drug, a process known as enterohepatic recirculation. The extent to which this occurs for isosorbide 5-mononitrate has not been extensively quantified in the literature.

Non-enzymatic degradation is less likely under physiological conditions but can occur at extremes of pH. The stability of glucuronides is an important consideration in the collection and storage of biological samples for pharmacokinetic analysis. Studies on other glucuronides have shown that their stability can be influenced by temperature and the presence of esterases if it were an acyl glucuronide. nih.govnih.gov For this ether glucuronide, enzymatic degradation by any contaminating bacteria would be the primary concern during sample handling.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| Isosorbide 5-mononitrate 2-b-D-glucuronide | |

| Isosorbide 5-mononitrate | |

| Isosorbide dinitrate |

Future Directions and Advanced Research Frontiers

Investigation of Novel Glucuronidation Enzymes and Genetic Polymorphisms in Research Models

The formation of Isosorbide (B1672297) 5-mononitrate 2-β-D-glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net Identifying the specific UGT isoforms responsible for this biotransformation is a critical research goal. Future investigations will likely employ in vitro models, such as human liver microsomes and recombinant UGT enzymes, to perform reaction phenotyping. criver.comlabcorp.comcreative-bioarray.com These studies are essential for pinpointing which of the numerous UGT isoforms (e.g., from the UGT1A and UGT2B families) exhibit the highest catalytic activity towards IS-5-MN. criver.comnih.gov

A significant frontier in this research is the exploration of genetic polymorphisms within the UGT enzymes. mdpi.com Genetic variants in UGT genes can lead to interindividual differences in enzyme activity, potentially affecting the rate of formation and clearance of Isosorbide 5-mononitrate 2-β-D-glucuronide. researchgate.netnih.gov For example, polymorphisms in genes like UGT1A1 and UGT2B7 are known to alter the metabolism of various drugs, and similar effects could be hypothesized for IS-5-MN. nih.gov Research models, including genotyped human liver microsomes and studies in specific patient populations, are necessary to correlate UGT genotypes with the pharmacokinetic profile of the glucuronide metabolite.

| Research Model | Objective | Typical Approach | Potential Findings for IS-5-MN Glucuronidation |

|---|---|---|---|

| Recombinant Human UGT Enzymes | Identify specific UGT isoforms responsible for glucuronidation. creative-bioarray.combioivt.com | Incubate IS-5-MN with a panel of individual, expressed UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7) and quantify metabolite formation. criver.combioivt.com | Determination of the primary enzyme(s) catalyzing the formation of the 2-β-D-glucuronide. |

| Human Liver Microsomes (HLM) | Study metabolism in a more physiologically relevant system and assess interindividual variability. labcorp.com | Incubate IS-5-MN with pooled or individual donor HLMs. Chemical inhibitors specific to certain UGTs can be used to infer isoform contribution. criver.com | Confirmation of hepatic glucuronidation and initial assessment of variability in metabolic rates. |

| Genotyped Human Tissues | Investigate the effect of specific genetic polymorphisms on enzyme activity. researchgate.net | Correlate the rate of metabolite formation in HLMs with the known UGT genotype of the tissue donor. | Identification of clinically relevant polymorphisms that may predict altered metabolite levels. |

Development of Advanced Analytical Techniques for Ultra-Trace Analysis

Accurate quantification of Isosorbide 5-mononitrate 2-β-D-glucuronide in biological matrices like plasma and urine is fundamental to understanding its pharmacokinetics. Given that metabolite concentrations can be very low, the development of ultra-sensitive analytical techniques is paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the current gold standard for the parent compound, IS-5-MN, offering high selectivity and sensitivity with lower limits of quantification (LLOQ) reported in the range of 5.00 ng/mL in human plasma. nih.govresearchgate.netscienceopen.com

Future research must focus on developing and validating similarly robust methods specifically for the glucuronide metabolite. This presents unique challenges due to the high polarity of glucuronides, which can make them difficult to extract from biological samples and separate chromatographically. researchgate.net Method development will involve optimizing sample preparation techniques (e.g., solid-phase extraction), chromatographic conditions (e.g., column chemistry), and mass spectrometry parameters to enable direct and accurate measurement at ultra-trace levels. scispace.comnih.gov The ability to quantify this metabolite precisely will facilitate more detailed pharmacokinetic modeling and a better understanding of its disposition.

| Parameter | Reported Value/Condition |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Biological Matrix | Human Plasma |

| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate (B1210297) |

| Chromatographic Column | ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 5.00–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |

Note: This table represents a validated method for the parent compound. Future work is needed to establish similar validated methods for the 2-β-D-glucuronide metabolite.

Integration of Omics Technologies in Metabolite Research

"Omics" technologies offer a powerful, systems-level approach to understanding drug metabolism. The integration of metabolomics, proteomics, and pharmacogenomics represents a significant frontier for research on Isosorbide 5-mononitrate 2-β-D-glucuronide.

Metabolomics: Untargeted metabolomics can provide a comprehensive snapshot of all metabolites present in a biological sample following IS-5-MN administration. This could confirm the structure of the 2-β-D-glucuronide, identify other potential glucuronide isomers or downstream metabolites, and uncover unexpected metabolic pathways.

Proteomics: Quantitative proteomics can be used to measure the expression levels of various UGT enzymes in different tissues (e.g., liver, kidney, intestine). This information can be correlated with metabolomics data to strengthen the identification of the key enzymes responsible for IS-5-MN glucuronidation in vivo.

Pharmacogenomics: This field integrates genomic data (like UGT polymorphisms) with pharmacokinetic data. A pharmacogenomic study could associate specific genetic variants with observed differences in the plasma concentrations of Isosorbide 5-mononitrate 2-β-D-glucuronide, leading to a deeper understanding of interindividual variability in drug response.

Role of Isosorbide 5-mononitrate 2-β-D-glucuronide in Comparative Pharmacology Studies

While the glucuronide metabolites of IS-5-MN are generally considered pharmacologically inactive, this assumption warrants rigorous investigation. nih.govdrugbank.com Future comparative pharmacology studies should aim to definitively characterize the biological activity of the purified Isosorbide 5-mononitrate 2-β-D-glucuronide. This would involve in vitro assays to assess its vasodilatory potential or any other off-target effects.

Furthermore, comparative studies across different species are crucial. The pharmacokinetics of IS-5-MN are known to differ between species; for instance, the elimination half-life is significantly shorter in dogs (around 1.5 hours) compared to humans (around 4-5 hours). nih.govnih.gov This suggests potential differences in metabolic pathways, including the rate and extent of glucuronidation. Investigating the formation and disposition of the glucuronide metabolite in various preclinical species and comparing the results to human data is essential for validating the use of these animal models in drug development.

Theoretical Modeling of Glucuronide Conjugation and Transport Phenomena

In silico and theoretical modeling techniques are becoming increasingly valuable for predicting drug metabolism and pharmacokinetics. nih.gov For Isosorbide 5-mononitrate 2-β-D-glucuronide, these approaches can provide insights where experimental data is lacking.

Molecular Modeling: Since no experimental crystal structures exist for most human UGT enzymes, homology modeling can be used to build three-dimensional structures. nih.gov IS-5-MN can then be "docked" into the active site of various UGT isoform models to predict which enzymes are most likely to bind and metabolize the substrate. This can help prioritize enzymes for experimental validation.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models for the parent drug IS-5-MN have already been developed to predict its absorption and disposition. b2osim.comnih.gov A key future direction is to extend these models to create a whole-body model that includes the formation, distribution, and elimination of the 2-β-D-glucuronide metabolite. Such a model could simulate how factors like altered UGT activity due to genetic polymorphisms or drug-drug interactions might impact metabolite concentrations in different tissues.

Modeling of Transport: Glucuronide conjugates are often substrates for efflux transporters (like MRPs and BCRP) that move them out of cells and into bile or urine. Theoretical models can be used to predict the interaction of Isosorbide 5-mononitrate 2-β-D-glucuronide with these transporters, providing a more complete picture of its clearance from the body.

Q & A

Q. What are the primary metabolic pathways of isosorbide dinitrate leading to the formation of isosorbide 5-mononitrate 2-β-D-glucuronide?

Isosorbide dinitrate undergoes extensive hepatic first-pass metabolism, with 75–85% converted to the active metabolite isosorbide 5-mononitrate (5-ISMN) via denitration. This metabolite is further glucuronidated at the 2-position, forming isosorbide 5-mononitrate 2-β-D-glucuronide. The glucuronidation step is catalyzed by UDP-glucuronosyltransferases (UGTs), and the metabolite is renally excreted . Methodologically, chiral LC-ESI-MS/MS can separate and quantify enantiomeric metabolites in plasma, ensuring specificity in metabolic studies .

Q. How can researchers accurately quantify isosorbide 5-mononitrate 2-β-D-glucuronide in biological samples?

Use reversed-phase HPLC or LC-MS/MS with optimized mobile phases (e.g., methanol/water gradients) and internal standards (e.g., deuterated analogs). For HPLC, prepare test solutions by dissolving samples in methanol, filtering (0.45 µm), and analyzing at 220 nm. LC-MS/MS offers higher sensitivity for low-concentration glucuronides in plasma, with detection limits <1 ng/mL . Validate methods per ICH guidelines, including linearity (1–100 µg/mL) and recovery (>95%) .

Q. What physicochemical properties of isosorbide 5-mononitrate are critical for experimental design?

Key properties include:

- Melting point : 88–93°C (ensure storage below 25°C to prevent degradation) .

- Water solubility : High solubility facilitates in vitro dissolution studies but may require stabilizers (e.g., antioxidants) to prevent hydrolysis .

- Optical rotation : [α]D = +170° (C=1 in ethanol). Use polarimetry to confirm enantiomeric purity during synthesis .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in distinguishing isosorbide 5-mononitrate 2-β-D-glucuronide from its positional isomer (e.g., isosorbide 2-mononitrate 5-β-D-glucuronide)?

Employ chiral chromatography with cellulose-based columns (e.g., Chiralcel OD-H) and MS/MS detection. The 2- and 5-mononitrate glucuronides exhibit distinct retention times and fragmentation patterns. For example, the 5-mononitrate glucuronide (CAS 32871-20-8) shows a precursor ion at m/z 368.1 and a glucuronide-specific fragment at m/z 175.1 . Validate separation using synthetic standards and spiked plasma matrices .

Q. What experimental strategies address contradictions in reported bioavailability and bioactivity of isosorbide 5-mononitrate metabolites?

Discrepancies arise from interstudy variability in first-pass metabolism (bioavailability: 10–90%) and extrahepatic glucuronidation . To mitigate:

- Use population pharmacokinetic modeling to account for genetic polymorphisms in UGTs (e.g., UGT1A9).

- Conduct tissue-specific metabolic profiling (e.g., intestinal microsomes vs. hepatocytes) to quantify extrahepatic contributions .

- Compare in vitro (e.g., hepatic microsomes) and in vivo (rodent) glucuronidation rates under controlled O₂ levels, as nitrate esters are redox-sensitive .

Q. What are the methodological considerations for studying the pharmacodynamic synergy between isosorbide 5-mononitrate and its glucuronide metabolite?

Design dose-escalation studies in animal models (e.g., rats) with simultaneous monitoring of:

- Vasodilation : Laser Doppler flowmetry for microvascular effects.

- Metabolite ratios : LC-MS/MS quantification of 5-mononitrate vs. its glucuronide in plasma and tissues.

- Nitric oxide release : Electrochemical sensors (e.g., handheld NO probes) to correlate metabolite levels with bioactivity . Control for circadian variations in UGT activity by standardizing sampling times .

Methodological Notes for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.